molecular formula C9H12N2O B14834165 5-Cyclopropoxy-2-methylpyridin-3-amine

5-Cyclopropoxy-2-methylpyridin-3-amine

Cat. No.: B14834165
M. Wt: 164.20 g/mol
InChI Key: NNNDYERGUAQTPD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methylpyridin-3-amine is a synthetically designed pyridine derivative featuring a cyclopropoxy substituent and an amine group, making it a valuable intermediate in organic and medicinal chemistry research. This compound serves as a key building block in the synthesis of more complex heterocyclic systems. Its structural motifs are commonly found in compounds investigated for various therapeutic applications; for instance, similar pyridine and pyrazolotriazine derivatives have been explored as potential inhibitors of targets like Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the tryptophan metabolic pathway implicated in cancer and autoimmune diseases . The presence of the cyclopropoxy group can influence the molecule's lipophilicity and binding affinity, while the amine group provides a handle for further functionalization through reactions like amide bond formation or reductive amination . In a research setting, this chemical is used in developing novel small molecules, studying structure-activity relationships (SAR), and exploring new chemical entities in disciplines such as oncology and immunology . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3

InChI Key

NNNDYERGUAQTPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Substitution of Halogenated Precursors

A primary route involves nucleophilic aromatic substitution (SNAr) on 5-chloro-2-methylpyridin-3-amine. The electron-deficient pyridine ring facilitates substitution at the 5-position when activated by electron-withdrawing groups. In a protocol adapted from CN102399193A, cyclopropoxide ions generated in situ from cyclopropanol and a strong base (e.g., NaH) displace chloride under reflux in ethanol with Na2CO3 as a base. This method achieves yields of ~80–88% for analogous cyclopropoxy substitutions.

Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Base: Na2CO3 or Cs2CO3
  • Temperature: 80–100°C (reflux)
  • Time: 5–12 hours

Challenges include the competing hydrolysis of cyclopropanol and the need for anhydrous conditions to prevent ring-opening of the cyclopropane.

Transition Metal-Catalyzed Coupling Methods

Palladium-Mediated Cross-Coupling

Building on methodologies from CN111303020A, palladium-catalyzed coupling reactions enable the introduction of cyclopropoxy groups via aryl halide intermediates. For example, 5-bromo-2-methylpyridin-3-amine undergoes coupling with cyclopropanol derivatives using PdCl2 as a catalyst and cesium carbonate as a base in dioxane at 80–100°C.

Optimized Protocol:

Component Specification
Catalyst PdCl2 (5–7 mol%)
Base Cs2CO3
Solvent Dioxane
Temperature 90°C
Yield 75–85% (estimated)

This method benefits from mild conditions and compatibility with sensitive functional groups, though catalyst costs and purification complexities may limit scalability.

Cyclization Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring de novo, incorporating the cyclopropoxy group during cyclization. A diketone precursor bearing a cyclopropoxy moiety reacts with an aldehyde and ammonium acetate in acetic acid. While this route is conceptually elegant, the synthesis of cyclopropoxy-containing diketones remains nontrivial, often requiring multi-step sequences.

Key Considerations:

  • Precursor Synthesis: Cyclopropoxyacetone or similar building blocks must be prepared via epoxide ring-opening or other methods.
  • Cyclization Efficiency: Yields for Kröhnke syntheses typically range from 50–70%, with byproducts arising from competing condensations.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield (%) Cost Scalability Complexity
Nucleophilic Substitution 80–88 Low High Moderate
Palladium Coupling 75–85 High Moderate High
Kröhnke Cyclization 50–70 Moderate Low Very High

Key Findings:

  • Nucleophilic Substitution offers the best balance of yield and scalability for industrial applications.
  • Palladium Catalysis is preferable for lab-scale synthesis where precursor availability is limited.
  • Cyclization Routes remain exploratory due to precursor synthesis challenges.

Reaction Optimization Insights

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr by stabilizing transition states, while protic solvents (ethanol) improve solubility of inorganic bases. Cs2CO3 outperforms Na2CO3 in coupling reactions due to superior solubility in organic media.

Temperature and Time Trade-offs

Elevated temperatures (80–100°C) accelerate substitution but risk cyclopropane ring degradation. Shorter reaction times (2–4 hours) in Pd-catalyzed couplings minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent at 5-Position Core Structure Key Functional Groups
This compound Cyclopropoxy Pyridine Amine, Methyl, Ether (strained)
5-(4-Methoxyphenyl)-2-methylpyridin-3-amine 4-Methoxyphenyl Pyridine Amine, Methyl, Methoxy, Aryl
5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine 3,5-Difluorophenyl Pyridine Amine, Methyl, Fluoro, Aryl
1-Cyclopropylpyrrolidin-3-amine Cyclopropyl (on pyrrolidine) Pyrrolidine Amine, Cyclopropyl (non-ether)

Key Observations :

Physicochemical Properties

Experimental data from analogs () provides insights into substituent effects:

Property 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine Hypothesized for this compound
Melting Point (°C) 232 208 Likely lower due to bulky cyclopropoxy group
Molecular Formula C13H14N2O C12H10F2N2 C10H12N2O
1H-NMR Highlights δ 8.12 (pyridine-H), 3.9 (OCH3) δ 7.9 (pyridine-H), 6.82–7.55 (Ar-H) Expected downfield shifts for cyclopropoxy protons
EI-MS Fragments [M − NH2]+ = 199 [M − NH2]+ = 205 Potential [M − cyclopropoxy]+ fragment

Analysis :

  • The bulky cyclopropoxy group may reduce crystallinity (lower melting point) compared to planar aryl substituents .
  • NMR signals for cyclopropoxy protons (typically δ 0.5–1.5 for cyclopropane) would differ significantly from methoxy (δ ~3.9) or fluorophenyl groups .

Reactivity and Stability

  • Electrophilic Substitution : The electron-rich methoxyphenyl group in 5-(4-methoxyphenyl)-2-methylpyridin-3-amine enhances electrophilic aromatic substitution, whereas the electron-withdrawing difluorophenyl group in 5-(3,5-difluorophenyl)-2-methylpyridin-3-amine may hinder it. The cyclopropoxy group’s electron-donating nature could promote similar reactivity to methoxy .
  • Hydrolytic Stability : Cyclopropoxy ethers are generally more stable than linear ethers due to ring strain, but less stable than aryl ethers like methoxyphenyl .

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropoxy-2-methylpyridin-3-amine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, cyclopropoxy groups are typically introduced using cyclopropanol derivatives under alkaline conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C). A Suzuki-Miyaura coupling () could also be adapted by substituting the aryl halide with a cyclopropoxy-containing boronic ester. Key optimization factors include:
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling.
  • Solvent : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitution.
  • Temperature : 80–120°C for 12–24 hours.
    Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Cyclopropoxy IntroductionCyclopropanol, NaH, DMF, 90°C65–75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O70–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Look for diagnostic peaks:
  • Pyridine ring protons (δ 6.5–8.5 ppm).
  • Cyclopropoxy methine protons (δ 3.5–4.5 ppm) and methyl group (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of NH₂ or cyclopropoxy groups).
  • Elemental Analysis : Validate C, H, N composition (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (target <1 ppm exposure) .
  • Spill Management : Absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Descriptor Selection : Use steric (molar refractivity, SMR), electronic (Hammett σ constants), and lipophilic (LogP) parameters .
  • Software Tools : MOE or Schrödinger for 3D-QSAR. Validate models with cross-validation (r² > 0.7) and external test sets.
    Example Equation :
    Bioactivity=0.76(±0.12)LogP1.2(±0.3)SMR+2.4(±0.5)\text{Bioactivity} = 0.76(\pm0.12)\text{LogP} - 1.2(\pm0.3)\text{SMR} + 2.4(\pm0.5)
    (Adjusted r² = 0.82, n = 30) .

Q. What strategies resolve crystallographic data contradictions in pyridine derivatives?

  • Methodological Answer :
  • Refinement Software : SHELXL () for high-resolution data. Use TWINABS for twinned crystals.
  • Validation Metrics : Check R-factor convergence (<5%), ADP consistency, and hydrogen-bonding networks.
  • Contradiction Resolution : Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors .

Q. What mechanistic insights do Suzuki cross-coupling reactions provide for functionalizing pyridin-3-amine derivatives?

  • Methodological Answer :
  • Catalytic Cycle : Oxidative addition of Pd⁰ to aryl halide, transmetallation with boronic acid, and reductive elimination.
  • Steric Effects : Bulky substituents (e.g., cyclopropoxy) slow transmetallation but improve regioselectivity.
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or HPLC to optimize catalyst loading (typically 2–5 mol%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data for structurally similar pyridin-3-amine derivatives?

  • Methodological Answer :
  • Source Identification : Check purity (HPLC >95%), stereochemistry (chiral columns), and assay conditions (e.g., bacterial strain variability in MIC tests) .
  • Statistical Tools : Use ANOVA to compare replicate experiments and identify outliers.
  • Case Study : A 15% variation in antibacterial activity was traced to residual solvent (DMSO) in assay preparations .

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